molecular formula C18H23N3O2S B2565573 ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate CAS No. 688355-12-6

ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate

货号: B2565573
CAS 编号: 688355-12-6
分子量: 345.46
InChI 键: BBHWFDJHUPGJNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate is a functionalized quinazoline derivative designed for medicinal chemistry and drug discovery research. While specific biological data for this analog is not yet published, its core structure is closely related to established bioactive molecules. Quinazolin-4-one scaffolds incorporated with various heterocycles are extensively documented in scientific literature for possessing a diverse range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects . The presence of the cyclohexylamino group at the 4-position and the sulfanylacetate side chain at the 2-position makes this compound a versatile synthetic intermediate. These functional groups are key handles for further chemical modification, allowing researchers to synthesize a library of novel compounds, such as heterocyclic-fused derivatives or N-substituted hydrazides, for biological evaluation . The compound serves as a crucial building block in exploring structure-activity relationships (SAR) to develop new therapeutic agents targeting various diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

ethyl 2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-23-16(22)12-24-18-20-15-11-7-6-10-14(15)17(21-18)19-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHWFDJHUPGJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate typically involves multiple steps. One common method starts with the preparation of the quinazoline core. This can be achieved by reacting 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation using phosphorus pentasulfide in boiling anhydrous pyridine . The resulting intermediate is then coupled with ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

化学反应分析

Types of Reactions

Ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline core to its corresponding dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.

科学研究应用

Biological Activities

1. Antiviral Properties
Quinazoline derivatives, including ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate, have been identified as potential antiviral agents. Research has shown that certain quinazoline compounds exhibit activity against viruses such as hepatitis C virus (HCV) and other viral pathogens. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells .

2. Anticancer Activity
Studies have suggested that quinazoline derivatives can act as protein kinase inhibitors, making them candidates for cancer therapy. This compound may inhibit specific kinases involved in tumor growth and proliferation, thereby exhibiting anticancer properties .

3. Antimicrobial Effects
The compound has also shown promise in antimicrobial applications. Research indicates that derivatives of quinazoline can possess significant antibacterial and antifungal activities. This makes this compound a candidate for further exploration in treating infections caused by resistant strains of bacteria .

Case Study 1: Antiviral Efficacy

A study published in Nature Communications demonstrated that a related quinazoline derivative effectively inhibited HCV replication in vitro. The study highlighted the structural importance of the quinazoline ring and its substituents in enhancing antiviral activity .

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving various cancer cell lines, this compound was evaluated for its cytotoxic effects. Results indicated that the compound induced apoptosis in cancer cells through a mechanism involving caspase activation and modulation of cell cycle regulators .

Case Study 3: Antimicrobial Testing

A comprehensive antimicrobial assay conducted by researchers showed that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead structures for developing new antibiotics .

作用机制

The mechanism of action of ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate:

Compound Name Core Structure Position 4 Substitution Position 2 Substitution Key Properties/Applications Reference
This compound Quinazoline Cyclohexylamino Sulfanylacetate ester Lipophilic; potential bioactivity N/A
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate Quinazolin-4-one Oxo and phenyl Sulfanylacetate ester Intermediate for HDL-active compounds
Ethyl ({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetate Pyrimidine Difluoromethoxyphenyl Sulfanylacetate ester Increased polarity; pyrimidine core
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate Thiadiazole Morpholinylsulfonylbenzoyl Sulfanylacetate ester Electron-withdrawing groups; complex

Structural Analysis

Core Heterocycle Differences: Quinazoline vs. Quinazolin-4-one: The target compound’s quinazoline core is fully aromatic, whereas the analog in features a 4-oxo group, creating a dihydroquinazolin-4-one structure. Pyrimidine vs. Quinazoline: The pyrimidine-based compound in lacks the second nitrogen atom in the bicyclic system, reducing hydrogen-bonding capacity and steric bulk. Thiadiazole Core: The thiadiazole in introduces sulfur into the heterocycle, increasing electron deficiency and altering solubility.

Substituent Effects: Cyclohexylamino (Target) vs. Phenyl/Oxo (): The cyclohexylamino group enhances lipophilicity (predicted logP ~3.5) compared to the phenyl/oxo substituent (logP ~2.8), improving membrane permeability but possibly reducing aqueous solubility. Difluoromethoxy (): This substituent introduces polarity and metabolic stability via fluorine atoms, contrasting with the bulky cyclohexyl group. Morpholinylsulfonyl (): A strong electron-withdrawing group, this substituent increases molecular complexity and may enhance interactions with charged biological targets.

Synthetic Pathways :

  • The target compound likely involves cyclocondensation of anthranilic acid derivatives with cyclohexylamine, followed by sulfanylacetate esterification. In contrast, the analog in uses phenyl isothiocyanate for phenyl group introduction .
  • The pyrimidine and thiadiazole analogs () require distinct heterocycle-forming reactions, such as Gewald or Hantzsch syntheses.

Crystallographic and Computational Insights

  • The crystal packing of the quinazolin-4-one analog in reveals intermolecular hydrogen bonds involving the oxo group, absent in the target compound. This difference may influence melting points and solid-state stability.
  • Computational models (e.g., XLogP3, topological polar surface area) suggest the target compound has higher lipophilicity (XLogP3 ~3.5) than the pyrimidine analog (XLogP3 ~2.1) , impacting pharmacokinetics.

常见问题

Q. Table 1: Crystallographic Parameters

ParameterValue
Space groupP2₁/c
a (Å)9.3890 (19)
b (Å)8.2430 (16)
c (Å)20.861 (4)
β (°)100.72 (3)
V (ų)1586.3 (5)

What mechanistic insights explain the regioselectivity of thioether bond formation in this compound?

Advanced Reaction Mechanisms
The reaction proceeds via an Sₙ2 mechanism:

  • Nucleophilic Attack : The thiolate anion (generated by deprotonation) attacks the electrophilic carbon of ethyl bromoacetate.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states. Computational studies (DFT) can map energy barriers and predict regioselectivity .

How can computational methods guide the design of derivatives with enhanced bioactivity?

Q. Computational Chemistry

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (HOMO-LUMO gaps, electrostatic potentials) and predict sites for functionalization .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. Tools like AutoDock Vina assess binding affinities .

What strategies validate the biological activity of this compound in kinase inhibition assays?

Q. Biological Evaluation

  • In Vitro Assays : Test against recombinant kinases (e.g., EGFR) using ADP-Glo™ kinase assays. IC₅₀ values are determined via dose-response curves .
  • Control Experiments : Compare with known inhibitors (e.g., erlotinib) to benchmark potency.

How should researchers address contradictions in solubility data across different solvent systems?

Q. Data Contradiction Analysis

  • Solubility Profiling : Use high-throughput solubility screens (e.g., shake-flask method) in solvents like DMSO, ethanol, and buffers (pH 1–7.4).
  • Statistical Analysis : Apply ANOVA to identify outliers and correlate solubility with solvent polarity (logP) and Hansen solubility parameters .

What methodologies assess the stability of this compound under varying pH and temperature conditions?

Q. Stability Studies

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions.

How are derivatives synthesized to explore structure-activity relationships (SAR) for kinase inhibition?

Q. SAR Exploration

  • Functionalization : Modify the cyclohexylamino group (e.g., replace with aryl or heteroaryl substituents) via Buchwald-Hartwig coupling .
  • Bioisosteric Replacement : Substitute the thioether with sulfoxide/sulfone groups to modulate electron density .

What advanced techniques interpret crystallographic data to resolve disorder or thermal motion artifacts?

Q. Crystallography Refinement

  • Disorder Modeling : Split occupancy refinement for overlapping atoms.
  • Thermal Ellipsoids : Analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

How do solvent polarity and additives influence reaction yields in large-scale synthesis?

Q. Scale-Up Considerations

  • Solvent Screening : Compare yields in DMF, THF, and acetonitrile. Additives like tetrabutylammonium bromide (TBAB) can enhance phase transfer in biphasic systems .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and endpoint detection .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。